molecular formula C11H9NO2 B595290 6-Methoxyquinoline-8-carbaldehyde CAS No. 1268520-98-4

6-Methoxyquinoline-8-carbaldehyde

Cat. No.: B595290
CAS No.: 1268520-98-4
M. Wt: 187.198
InChI Key: VUFGKCFSZFGDBT-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-8-carbaldehyde is a chemical compound with a variety of potential applications . It is used in the field of chemistry for research and development .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . The exact synthesis process can vary depending on the desired end product and the specific conditions of the reaction . More detailed information about the synthesis process can be found in specialized chemical literature .


Molecular Structure Analysis

The molecular structure of this compound is an important aspect of its chemical properties . The structure can be analyzed using various techniques such as NMR, HPLC, and LC-MS .


Chemical Reactions Analysis

This compound can participate in a variety of chemical reactions . The exact reactions it can undergo depend on the conditions of the reaction and the presence of other chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are crucial for its applications . These properties include its melting point, boiling point, density, molecular formula, and molecular weight .

Mechanism of Action

The mechanism of action of 6-Methoxyquinoline-8-carbaldehyde is not fully understood and may vary depending on its application . More research is needed to fully understand its mechanism of action .

Future Directions

The future directions of 6-Methoxyquinoline-8-carbaldehyde research are promising . It has potential applications in various fields, and ongoing research is likely to uncover even more uses for this versatile chemical .

Properties

IUPAC Name

6-methoxyquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-10-5-8-3-2-4-12-11(8)9(6-10)7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFGKCFSZFGDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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